molecular formula C11H12N4O B254244 5-(4-ethylanilino)-1,2,4-triazin-3(2H)-one

5-(4-ethylanilino)-1,2,4-triazin-3(2H)-one

Cat. No. B254244
M. Wt: 216.24 g/mol
InChI Key: QIUGPJMPCQRQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethylanilino)-1,2,4-triazin-3(2H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EAT-3 and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of EAT-3 is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. EAT-3 has been shown to inhibit the activity of cyclin-dependent kinases, which play a key role in the regulation of the cell cycle. It has also been found to inhibit the activity of protein kinase C, which is involved in a range of cellular processes including cell proliferation and differentiation.
Biochemical and Physiological Effects
EAT-3 has been found to have a range of biochemical and physiological effects. In addition to its potential anticancer and anti-Alzheimer's effects, EAT-3 has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. EAT-3 has also been found to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EAT-3 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. EAT-3 is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using EAT-3 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are a number of future directions for research on EAT-3. One area of research that holds promise is the development of new cancer therapies based on EAT-3. Further studies are needed to fully understand the mechanism of action of EAT-3 and its potential applications in the treatment of cancer. Other potential areas of research include the development of new treatments for Alzheimer's disease and the investigation of EAT-3's anti-inflammatory properties. Additionally, further studies are needed to explore the potential limitations of using EAT-3 in lab experiments and to develop new methods for working with this compound.
Conclusion
In conclusion, 5-(4-ethylanilino)-1,2,4-triazin-3(2H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. Its well-established synthesis method, potential anticancer and anti-Alzheimer's effects, and anti-inflammatory properties make it a promising candidate for further research. As more studies are conducted, it is likely that new applications for EAT-3 will be discovered, further expanding our understanding of this compound and its potential uses in scientific research.

Synthesis Methods

The synthesis of EAT-3 involves the reaction of 4-ethylaniline with cyanogen bromide and sodium azide. The resulting product is then treated with hydrochloric acid to yield EAT-3. This synthesis method has been well-established and has been used in numerous studies to produce EAT-3 for research purposes.

Scientific Research Applications

EAT-3 has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. EAT-3 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. EAT-3 has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.

properties

Product Name

5-(4-ethylanilino)-1,2,4-triazin-3(2H)-one

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-(4-ethylanilino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H12N4O/c1-2-8-3-5-9(6-4-8)13-10-7-12-15-11(16)14-10/h3-7H,2H2,1H3,(H2,13,14,15,16)

InChI Key

QIUGPJMPCQRQGF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NC(=O)NN=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=O)NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.